3,3-Difluoropyrrolidin-2-iminehydrochloride
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Overview
Description
3,3-Difluoropyrrolidin-2-imine hydrochloride is a chemical compound with the molecular formula C4H6F2N2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms at the 3-position and an imine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3,3-Difluoropyrrolidin-2-imine hydrochloride typically involves the reaction of 3,3-difluoropyrrolidine with appropriate reagents to introduce the imine group. One common method involves the reaction of 3,3-difluoropyrrolidine with an amine under acidic conditions to form the imine hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,3-Difluoropyrrolidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoropyrrolidin-2-imine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoropyrrolidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, as a dipeptidyl peptidase-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . This inhibition leads to increased levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
3,3-Difluoropyrrolidin-2-imine hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoropyrrolidine hydrochloride: Similar in structure but lacks the imine group.
3,3-Difluoroazetidine hydrochloride: Contains a four-membered ring instead of a five-membered pyrrolidine ring.
4,4-Difluoropiperidine hydrochloride: Contains a six-membered ring with fluorine atoms at the 4-position.
The uniqueness of 3,3-Difluoropyrrolidin-2-imine hydrochloride lies in its specific substitution pattern and the presence of the imine group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C4H7ClF2N2 |
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Molecular Weight |
156.56 g/mol |
IUPAC Name |
4,4-difluoro-2,3-dihydropyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6F2N2.ClH/c5-4(6)1-2-8-3(4)7;/h1-2H2,(H2,7,8);1H |
InChI Key |
LYYBWPXVCDBJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1(F)F)N.Cl |
Origin of Product |
United States |
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